

3-Bromo-2-chloro-5-cyanobenzoic acid CAS number and structure

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-cyanobenzoic acid

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An In-Depth Technical Guide to **3-Bromo-2-chloro-5-cyanobenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloro-5-cyanobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (bromo, chloro, and cyano) on the benzoic acid scaffold makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic pathway, and its potential as a strategic building block in the development of novel therapeutics.

The structural complexity and the presence of multiple reactive sites—the carboxylic acid for amide coupling, the cyano group for transformation into other functionalities, and the aromatic ring for cross-coupling reactions—position this molecule as a versatile intermediate for creating diverse chemical libraries.

Chemical Identity and Structure

The definitive identification of a chemical compound is crucial for research and development. The CAS number and molecular structure provide the unambiguous identity of **3-Bromo-2-chloro-5-cyanobenzoic acid**.

- CAS Number: 1805104-36-2[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₃BrClNO₂[\[3\]](#)[\[4\]](#)
- Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, a bromine atom at position 3, and a cyano group at position 5.

Caption: Chemical structure of **3-Bromo-2-chloro-5-cyanobenzoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

Property	Value	Source
CAS Number	1805104-36-2	[1] [2] [4]
Molecular Formula	C ₈ H ₃ BrClNO ₂	[3] [4]
Molecular Weight	260.47 g/mol	[3] [4]
Purity	≥95% - 98% (Commercially available)	[3] [5]
Appearance	Likely a white to off-white crystalline solid (Inferred from similar compounds)	N/A
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO (Inferred)	N/A
Boiling Point	Predicted: 332.0±27.0 °C (for the related 3-Bromo-5-chlorobenzoic acid)	[6]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **3-Bromo-2-chloro-5-cyanobenzoic acid** is not readily available, a plausible synthetic route can be devised based on established organic chemistry principles and known syntheses of similar compounds, such as 5-bromo-2-chlorobenzoic acid[7]. A potential starting material is 2-chloro-5-aminobenzoic acid.

Experimental Protocol (Proposed):

- **Diazotization and Cyanation (Sandmeyer Reaction):**
 - Dissolve 2-chloro-5-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl).
 - Cool the solution to 0-5 °C in an ice bath.
 - Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
 - Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) should be observed.
 - Allow the reaction to warm to room temperature and stir for several hours.
 - The product, 2-chloro-5-cyanobenzoic acid, can be isolated by acidification and filtration.
- **Bromination:**
 - Dissolve the resulting 2-chloro-5-cyanobenzoic acid in a suitable solvent, such as a mixture of sulfuric acid and an organic solvent.
 - Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise while maintaining the reaction temperature. The chloro and carboxyl groups are meta-directing, while the cyano group is also meta-directing. However, the directing effects in such a polysubstituted ring can be complex. The position ortho to the chloro group and meta to the cyano and carboxyl groups is a likely site for bromination.
 - Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).
 - Upon completion, quench the reaction by pouring it into ice water.

- The crude **3-Bromo-2-chloro-5-cyanobenzoic acid** can be collected by filtration and purified by recrystallization.



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Caption: Proposed synthetic workflow for **3-Bromo-2-chloro-5-cyanobenzoic acid**.

Applications in Research and Drug Development

Substituted benzoic acids are fundamental building blocks in medicinal chemistry, serving as scaffolds for a vast array of therapeutic agents^{[8][9]}. The subject molecule, with its distinct substitution pattern, offers several strategic advantages for drug design and development.

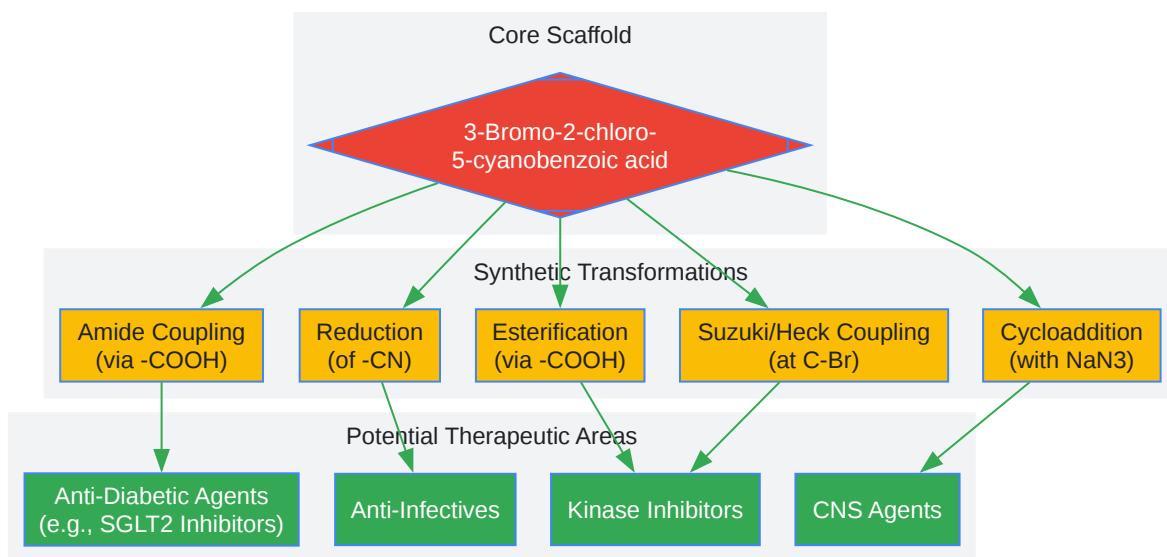
1. Intermediate for SGLT2 Inhibitors: The closely related compound, 5-bromo-2-chlorobenzoic acid, is a key starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin, used in the treatment of type 2 diabetes^{[7][10]}. **3-Bromo-2-chloro-5-cyanobenzoic acid** could serve as a valuable analog or intermediate for developing next-generation SGLT2 inhibitors or other targeted therapies, with the additional cyano and bromo groups allowing for fine-tuning of physicochemical properties and exploration of new binding interactions.

2. Versatile Synthetic Handle: The cyano group is a particularly useful functional group in organic synthesis. It can be:

- Hydrolyzed to a carboxylic acid or an amide.
- Reduced to an amine.
- Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

This versatility allows for the creation of a diverse library of compounds from a single intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

3. Probe for Protein-Ligand Interactions: The halogen atoms (Br and Cl) can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The specific placement of these halogens can be used to probe and optimize interactions within a protein's binding pocket.



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Caption: Role as a versatile building block in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3-Bromo-2-chloro-5-cyanobenzoic acid** is not widely available, the safety precautions should be based on its structural similarity to other halogenated and cyanated aromatic compounds. The related compound 2-chloro-5-bromobenzoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation[11].

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Bromo-2-chloro-5-cyanobenzoic acid is a highly functionalized building block with significant potential for applications in drug discovery and materials science. Its unique combination of reactive sites provides chemists with a versatile platform for synthesizing novel compounds. While further research is needed to fully elucidate its properties and applications, its structural relationship to key pharmaceutical intermediates suggests it is a compound of considerable value for future research endeavors.

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